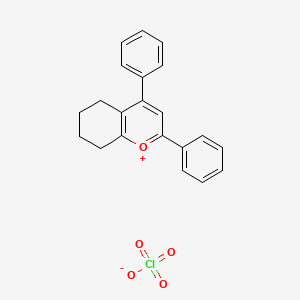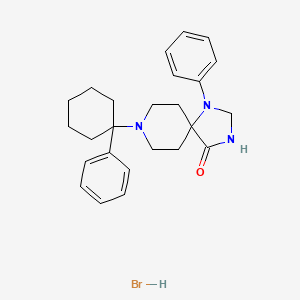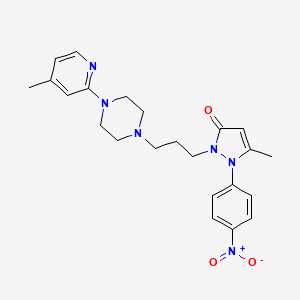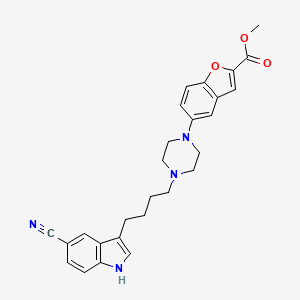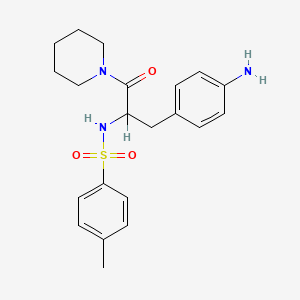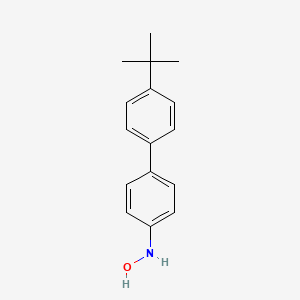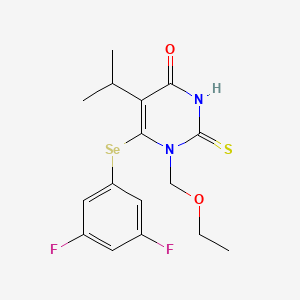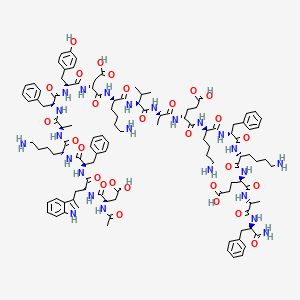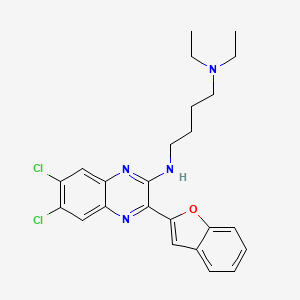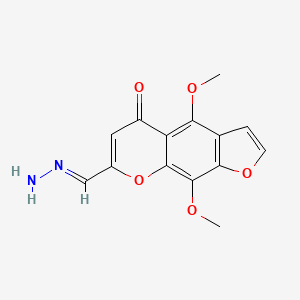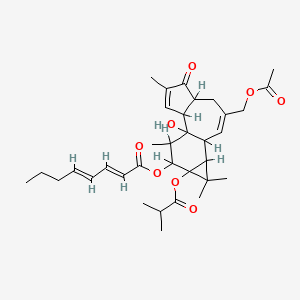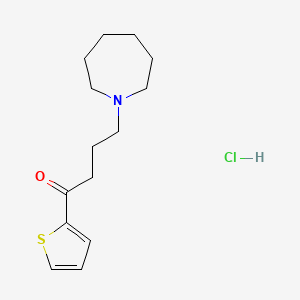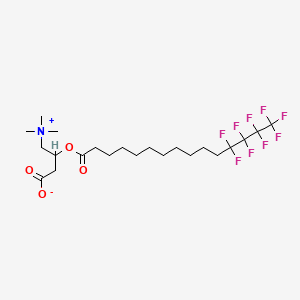
11-(F-Butyl)-undecanoyl carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(F-Butyl)-undecanoyl carnitine is a synthetic compound that belongs to the class of carnitine derivatives. Carnitine is a naturally occurring compound that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. The addition of the 11-(F-Butyl)-undecanoyl group to carnitine enhances its lipophilicity and potentially its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(F-Butyl)-undecanoyl carnitine typically involves the esterification of carnitine with 11-(F-Butyl)-undecanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
11-(F-Butyl)-undecanoyl carnitine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
11-(F-Butyl)-undecanoyl carnitine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 11-(F-Butyl)-undecanoyl group into other molecules.
Biology: Studied for its potential role in enhancing fatty acid transport and metabolism in cells.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as a drug delivery agent.
Industry: Used in the formulation of dietary supplements and functional foods to enhance energy production and metabolism.
Mechanism of Action
The mechanism of action of 11-(F-Butyl)-undecanoyl carnitine involves its role in the transport of fatty acids into the mitochondria. The compound binds to fatty acids and facilitates their transport across the mitochondrial membrane. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy. The 11-(F-Butyl)-undecanoyl group enhances the lipophilicity of the compound, potentially increasing its efficiency in transporting fatty acids.
Comparison with Similar Compounds
Similar Compounds
Acetyl-L-carnitine: Another carnitine derivative with an acetyl group.
Propionyl-L-carnitine: Contains a propionyl group instead of the 11-(F-Butyl)-undecanoyl group.
L-carnitine: The parent compound without any additional functional groups.
Uniqueness
11-(F-Butyl)-undecanoyl carnitine is unique due to the presence of the 11-(F-Butyl)-undecanoyl group, which enhances its lipophilicity and potentially its biological activity. This modification may improve its ability to transport fatty acids into the mitochondria and increase its therapeutic potential in metabolic disorders.
Properties
CAS No. |
142674-37-1 |
|---|---|
Molecular Formula |
C22H34F9NO4 |
Molecular Weight |
547.5 g/mol |
IUPAC Name |
3-(12,12,13,13,14,14,15,15,15-nonafluoropentadecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C22H34F9NO4/c1-32(2,3)15-16(14-17(33)34)36-18(35)12-10-8-6-4-5-7-9-11-13-19(23,24)20(25,26)21(27,28)22(29,30)31/h16H,4-15H2,1-3H3 |
InChI Key |
RNMTZXRXLCKDRN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


